molecular formula C12H7Br2NO B13127110 2,7-dibromo-10H-phenoxazine

2,7-dibromo-10H-phenoxazine

Cat. No.: B13127110
M. Wt: 341.00 g/mol
InChI Key: SJWGXHDBIHJIKZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dibromo-10H-phenoxazine typically involves the bromination of phenoxazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromo-10H-phenoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxazines, while oxidation can produce phenoxazine-5,10-dioxide .

Scientific Research Applications

2,7-Dibromo-10H-phenoxazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-dibromo-10H-phenoxazine depends on its application. In biological systems, it may interact with cellular components, leading to oxidative stress or inhibition of specific enzymes. In optoelectronic applications, its electronic properties are exploited to enhance the performance of devices such as OLEDs and solar cells .

Comparison with Similar Compounds

Uniqueness: 2,7-Dibromo-10H-phenoxazine is unique due to the presence of bromine atoms, which influence its reactivity and electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and other optoelectronic devices .

Properties

Molecular Formula

C12H7Br2NO

Molecular Weight

341.00 g/mol

IUPAC Name

2,7-dibromo-10H-phenoxazine

InChI

InChI=1S/C12H7Br2NO/c13-7-2-4-11-10(5-7)15-9-3-1-8(14)6-12(9)16-11/h1-6,15H

InChI Key

SJWGXHDBIHJIKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C(N2)C=C(C=C3)Br

Origin of Product

United States

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